Naaxia

Description

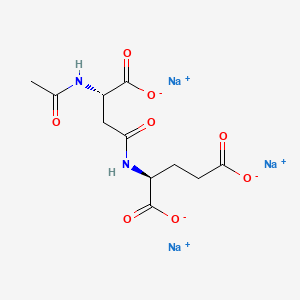

Structure

3D Structure of Parent

Properties

CAS No. |

57096-29-4 |

|---|---|

Molecular Formula |

C11H13N2Na3O8 |

Molecular Weight |

370.20 g/mol |

IUPAC Name |

trisodium;(2S)-2-[[(3S)-3-acetamido-3-carboxylatopropanoyl]amino]pentanedioate |

InChI |

InChI=1S/C11H16N2O8.3Na/c1-5(14)12-7(11(20)21)4-8(15)13-6(10(18)19)2-3-9(16)17;;;/h6-7H,2-4H2,1H3,(H,12,14)(H,13,15)(H,16,17)(H,18,19)(H,20,21);;;/q;3*+1/p-3/t6-,7-;;;/m0.../s1 |

InChI Key |

HZKPWVFQRXZWGH-UEEQWHBPSA-K |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC(=O)NC(CC(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of N-acetylaspartylglutamic Acid

N-acetylaspartylglutamic acid (NAAG) is the most abundant peptide neurotransmitter in the mammalian central nervous system, ranking third in prevalence only behind glutamate (B1630785) and GABA.[1][2] Structurally, it is a dipeptide composed of N-acetylaspartic acid (NAA) and glutamic acid.[2] For decades, its precise role was debated, but a substantial body of evidence now confirms its function as a key neuromodulator, primarily within the glutamatergic system.[3][4] This guide provides a detailed examination of its mechanism of action, metabolism, and the experimental methodologies used to elucidate its function, with a focus on its therapeutic potential.

Core Mechanism of Action: mGluR3 Agonism and Presynaptic Inhibition

The principal mechanism of action for NAAG is its role as a selective agonist at the metabotropic glutamate receptor 3 (mGluR3), a Group II metabotropic glutamate receptor.[2][3][5] NAAG has been repeatedly shown to be selective for mGluR3 and is largely inactive at the closely related mGluR2.[5]

Receptor Location and Signaling Cascade:

mGluR3 receptors are predominantly located on presynaptic terminals, though they are also found on glial cells like astrocytes.[1][5][6] As a G-protein coupled receptor, mGluR3 activation by NAAG initiates a specific intracellular signaling cascade:

-

G-Protein Activation: NAAG binding to the extracellular domain of mGluR3 activates the associated inhibitory G-protein (Gi/o).

-

Adenylyl Cyclase Inhibition: The activated alpha subunit of the Gi/o protein directly inhibits the enzyme adenylyl cyclase.[3]

-

Reduction of Second Messengers: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2][5][7] This, in turn, reduces the activity of cAMP-dependent protein kinase (PKA).

-

Calcium Channel Modulation: The downstream effect of reduced PKA activity is the inhibition of L-type voltage-gated calcium channels on the presynaptic membrane.[3]

-

Inhibition of Neurotransmitter Release: By inhibiting calcium influx, which is essential for synaptic vesicle fusion, NAAG effectively reduces the release of neurotransmitters, most notably glutamate, from the presynaptic terminal.[1][3][6]

This cascade establishes a powerful, activity-dependent negative feedback loop.[8] Recent evidence also supports a role for NAAG as a retrograde neurotransmitter . In this model, NAAG is released from postsynaptic dendrites in response to intense glutamatergic stimulation. It then travels backward across the synapse to activate presynaptic mGluR3, thereby dampening excessive glutamate release and protecting the postsynaptic neuron from excitotoxicity.[3][4]

References

- 1. Advances in Understanding the Peptide Neurotransmitter NAAG and Appearance of a New Member of the NAAG Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]

- 3. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Role for N-Acetylaspartylglutamate (NAAG) and mGluR3 in Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of N-Acetylaspartylglutamate (NAAG) Peptidase Inhibition on Release of Glutamate and Dopamine in Prefrontal Cortex and Nucleus Accumbens in Phencyclidine Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Anti-Inflammatory Properties of Spaglumic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spaglumic acid, also known as N-acetyl-L-aspartyl-L-glutamic acid (NAAGA), is a dipeptide with demonstrated anti-inflammatory and anti-allergic properties. Primarily utilized in ophthalmology for the treatment of allergic conjunctivitis, its mechanism of action extends beyond simple histamine (B1213489) antagonism. This technical guide provides an in-depth review of the existing scientific literature on the anti-inflammatory effects of Spaglumic acid. It summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of its known signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of Spaglumic acid in inflammatory conditions.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation contributes to the pathophysiology of a wide range of diseases. Spaglumic acid (NAAGA) has emerged as a therapeutic agent with a multi-faceted anti-inflammatory profile. Its efficacy in allergic eye conditions is well-documented, and emerging research sheds light on its broader immunomodulatory capabilities. This guide will explore the core mechanisms underlying the anti-inflammatory action of Spaglumic acid, supported by quantitative data from both preclinical and clinical studies.

Mechanism of Action

Spaglumic acid exerts its anti-inflammatory effects through several distinct, yet interconnected, mechanisms. These include the stabilization of mast cells, modulation of leukocyte-endothelial interactions, and regulation of inflammatory mediators.

Mast Cell Stabilization and Inhibition of Mediator Release

A primary mechanism of Spaglumic acid is its ability to act as a mast cell stabilizer.[1] By stabilizing mast cell membranes, it inhibits the degranulation process and the subsequent release of pre-formed inflammatory mediators, most notably histamine.[2] Furthermore, it has been shown to inhibit the synthesis of newly formed lipid mediators, specifically leukotrienes (LTC4, LTD4, LTE4), which are potent chemoattractants and bronchoconstrictors.[3][4]

Downregulation of Adhesion Molecule Expression

The recruitment of leukocytes to a site of inflammation is a critical step in the inflammatory cascade and is mediated by the expression of adhesion molecules on the surface of both leukocytes and endothelial cells. Spaglumic acid has been demonstrated to inhibit the upregulation of key adhesion molecules, including Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin (ELAM-1), on endothelial cells stimulated with pro-inflammatory cytokines like TNF-α.[5][6] This action effectively reduces the adhesion and subsequent transmigration of leukocytes into inflamed tissues.

Modulation of Cytokine and Pro-Inflammatory Mediator Production

In addition to its effects on mast cells and adhesion molecules, Spaglumic acid has been shown to directly modulate the production of pro-inflammatory cytokines and other inflammatory mediators. In a preclinical model of inflammation, systemic administration of NAAGA led to a significant reduction in the tissue levels of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). It also decreased the production of Prostaglandin E2 (PGE2), a key mediator of fever and pain.

Activation of Metabotropic Glutamate (B1630785) Receptor 3 (mGluR3)

Spaglumic acid is an agonist for the metabotropic glutamate receptor 3 (mGluR3).[7][8] Activation of this presynaptic receptor can lead to a decrease in the release of glutamate, an excitatory neurotransmitter that has been implicated in the potentiation of inflammatory pain.[7][8] This mechanism suggests a role for Spaglumic acid in modulating the neuro-inflammatory axis.

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of Spaglumic acid have been quantified in both in vitro and in vivo studies, as well as in clinical trials. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of Spaglumic Acid (NAAGA)

| Assay | Cell Line/System | Stimulus | NAAGA Concentration | Observed Effect | Reference |

| Leukotriene Synthesis Inhibition | Macrophage cell line (P388D1) | Calcium ionophore A23187 | 10⁻⁹ M to 10⁻² M | 15% to 80% inhibition of LTC4-D4-E4 synthesis | [4] |

| Leukocyte Adhesion | Human leukocytes and HUVECs | TNF-α, Histamine, C5a | 2.45% | Total inhibition of leukocyte adhesion | [5] |

| Adhesion Molecule Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | 2.45% | Significant decrease in VCAM-1, ICAM-1, and ELAM-1 expression | [5] |

Table 2: In Vivo Efficacy of Spaglumic Acid (NAAGA) in a Rat Model of Carrageenan-Induced Paw Edema

| Parameter | Treatment Group | Result | Percent Change vs. Control | Reference |

| Paw Volume | NAAGA (10 mg/kg) | Significantly reduced | -52.5% | |

| Myeloperoxidase (MPO) Activity | NAAGA (10 mg/kg) | Markedly reduced | -80.2% | |

| Malondialdehyde (MDA) Levels | NAAGA (10 mg/kg) | Reduced | -54.3% | |

| Superoxide Dismutase (SOD) Activity | NAAGA (10 mg/kg) | Enhanced | +25% | |

| IL-1β Levels | NAAGA (10 mg/kg) | Reduced | -72.4% | |

| TNF-α Levels | NAAGA (10 mg/kg) | Reduced | -23% | |

| PGE2 Levels | NAAGA (10 mg/kg) | Reduced | -13% |

Table 3: Clinical Efficacy of Spaglumic Acid (NAAGA) in Allergic Conjunctivitis (4-week treatment)

| Parameter | Treatment Group | Baseline (Mean ± SD) | Week 4 (Mean ± SD) | p-value vs. Azelastine | Reference |

| Ocular Surface Disease Index (OSDI) | NAAGA (49 mg/ml) | 26.12 ± 4.70 | 11.84 ± 3.43 | < 0.001 | [6][9] |

| Azelastine (0.05%) | 24.57 ± 4.70 | 15.54 ± 4.36 | [6][9] | ||

| Tear Osmolarity (mOsm/L) | NAAGA (49 mg/ml) | 320.99 ± 4.35 | 312.33 ± 3.25 | < 0.001 | [6][9] |

| Azelastine (0.05%) | 320.13 ± 3.46 | 318.57 ± 3.46 | [6][9] | ||

| Schirmer Test (mm) | NAAGA (49 mg/ml) | 6.51 ± 1.95 | 10.08 ± 1.88 | < 0.001 | [6][9] |

| Tear Break-up Time (TBUT) (s) | NAAGA (49 mg/ml) | 4.10 ± 1.70 | 7.91 ± 1.79 | < 0.001 | [6][9] |

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the anti-inflammatory properties of Spaglumic acid.

In Vitro Leukocyte-Endothelial Cell Adhesion Assay

-

Objective: To evaluate the effect of NAAGA on the adhesion of leukocytes to endothelial cells.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured to form a monolayer. Human blood-derived leukocytes were isolated.

-

Stimulation: HUVEC monolayers were stimulated with pro-inflammatory mediators such as TNF-α (1000 UI/mL), histamine (10⁻⁴ M), or C5a (5x10⁻⁶ M) to induce the expression of adhesion molecules.

-

Treatment: Leukocytes were co-cultured with the stimulated HUVEC monolayers in the presence or absence of NAAGA (final concentration of 2.45%).

-

Quantification of Adhesion: The number of non-adherent leukocytes was subtracted from the total number of leukocytes added to determine the number of adherent cells.

-

Flow Cytometry: The expression of adhesion molecules (CD11b, CD49d on leukocytes; ICAM-1, VCAM-1, ELAM-1 on HUVECs) was quantified using specific monoclonal antibodies and flow cytometry.

-

Reference: [5]

In Vivo Carrageenan-Induced Paw Edema Model

-

Objective: To assess the anti-inflammatory and antioxidant effects of NAAGA in an acute inflammation model.

-

Animal Model: Male Wistar rats were used.

-

Induction of Inflammation: Paw edema was induced by a sub-plantar injection of carrageenan.

-

Treatment: NAAGA (10 mg/kg) was administered intraperitoneally 20 minutes before the carrageenan injection.

-

Measurement of Paw Edema: Paw volume was measured at various time points after carrageenan injection using a plethysmometer.

-

Biochemical Analysis: After the experiment, paw tissue was collected and homogenized to measure the levels of MPO, MDA, SOD, GPx, IL-1β, TNF-α, and PGE2 using specific assay kits.

-

Reference:

In Vitro Leukotriene Synthesis Assay

-

Objective: To determine the effect of NAAGA on leukotriene production by macrophages.

-

Cell Line: The P388D1 macrophage cell line was used.

-

Stimulation: The cells were activated with the calcium ionophore A23187 to induce leukotriene synthesis.

-

Treatment: Cells were incubated with various concentrations of NAAGA (10⁻⁹ M to 10⁻² M).

-

Quantification of Leukotrienes: The levels of leukotrienes (LTC4, LTD4, LTE4) in the cell supernatant were determined by high-performance liquid chromatography (HPLC).

-

Reference: [4]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with the anti-inflammatory actions of Spaglumic acid.

Caption: Mechanism of action of Spaglumic acid in inflammation.

Caption: Workflow for the in vitro leukocyte adhesion assay.

Caption: Putative inhibition of the NF-κB signaling pathway by Spaglumic acid.

Conclusion

Spaglumic acid (NAAGA) possesses significant anti-inflammatory properties that are mediated through a combination of mast cell stabilization, inhibition of leukotriene synthesis, and downregulation of endothelial adhesion molecule expression. The available data from in vitro, in vivo, and clinical studies provide a strong rationale for its use in allergic and inflammatory conditions, particularly in the ocular surface. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the precise molecular interactions of Spaglumic acid with key inflammatory signaling pathways, such as NF-κB, could unveil its full therapeutic potential and pave the way for novel applications in a broader spectrum of inflammatory disorders.

References

- 1. KEGG PATHWAY: map04064 [kegg.jp]

- 2. In vitro and in vivo inhibition of N-acetyl-L-aspartyl-L-glutamate catabolism by N-acylated L-glutamate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring Leukocyte Adhesion to (Primary) Endothelial Cells after Photon and Charged Particle Exposure with a Dedicated Laminar Flow Chamber - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of N-acetyl-aspartyl-glutamate (Naaga) on in-vitro leukotriene synthesis by macrophage cell line P388D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [N acetyl-aspartyl glutamic acid (NAAGA) inhibits the adhesion of leukocytes to activated endothelial cells and down-modulates the cytokine-induced expression of adhesion molecules] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]

- 8. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endogenous N-acetylaspartylglutamate (NAAG) inhibits synaptic plasticity/transmission in the amygdala in a mouse inflammatory pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mast Cell Stabilizing Effects of Sodium Cromoglicate (Naaxia): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium cromoglicate, commercially known as Naaxia, has been a cornerstone in the management of allergic and mast cell-driven diseases for decades. Its therapeutic efficacy is primarily attributed to its ability to stabilize mast cells, thereby inhibiting the release of a plethora of pro-inflammatory mediators. This technical guide provides an in-depth analysis of the mast cell stabilizing effects of sodium cromoglicate, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate its activity. We present a detailed overview of the signaling pathways modulated by sodium cromoglicate, comprehensive tables of its inhibitory effects on mediator release, and detailed methodologies for key in vitro and in vivo assays. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of mast cell biology and the development of anti-allergic therapeutics.

Introduction

Mast cells are critical effector cells of the immune system, strategically located at the host-environment interface, such as the skin, respiratory tract, and gastrointestinal mucosa.[1] Upon activation by various stimuli, most notably the cross-linking of surface-bound Immunoglobulin E (IgE) by allergens, mast cells undergo degranulation—a rapid process that releases a cascade of pre-formed and newly synthesized inflammatory mediators.[1][2] These mediators, including histamine (B1213489), proteases (e.g., tryptase), prostaglandins (B1171923) (e.g., PGD2), and leukotrienes, are responsible for the clinical manifestations of allergic diseases such as asthma, allergic rhinitis, and conjunctivitis.[1]

Sodium cromoglicate (also known as cromolyn (B99618) sodium) is a well-established mast cell stabilizing agent.[3] Unlike antihistamines which block the action of histamine after its release, sodium cromoglicate acts prophylactically by inhibiting the degranulation of mast cells, thus preventing the release of inflammatory mediators.[4] This guide delves into the technical aspects of sodium cromoglicate's interaction with mast cells.

Mechanism of Action: A Multi-faceted Approach to Mast Cell Stabilization

The primary mechanism of action of sodium cromoglicate involves the inhibition of mast cell degranulation. While for many years the precise molecular target was elusive, recent research has identified the orphan G protein-coupled receptor 35 (GPR35) as a primary target for sodium cromoglicate.[5][6]

Activation of GPR35 by sodium cromoglicate initiates a signaling cascade that ultimately suppresses mast cell activation.[5] This includes the modulation of ion channels, which is critical for the degranulation process. A key event in mast cell activation is a sustained increase in intracellular calcium concentration, which is essential for the fusion of granular membranes with the cell membrane.[7] Sodium cromoglicate is understood to inhibit this crucial calcium influx.[8] Evidence also points to the impairment of chloride channels as a consequence of GPR35 activation, which contributes to the stabilization of the mast cell membrane potential and subsequent prevention of calcium entry.

The proposed signaling pathway is as follows:

-

Receptor Binding: Sodium cromoglicate binds to and activates GPR35 on the mast cell surface.[5][6]

-

G-Protein Signaling: GPR35 activation is thought to involve Gαi/o proteins, which can modulate downstream effectors.

-

Ion Channel Modulation: This leads to the impairment of chloride channel function.

-

Inhibition of Calcium Influx: The altered ion flux prevents the sustained increase in intracellular calcium that is necessary for degranulation.[7][8]

-

Mast Cell Stabilization: As a result, the release of histamine, prostaglandins, and other inflammatory mediators is inhibited.

References

- 1. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Sodium cromoglycate: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence questioning cromolyn's effectiveness and selectivity as a 'mast cell stabilizer' in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppression of Mast Cell Activation by GPR35: GPR35 Is a Primary Target of Disodium Cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]

- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

A Comprehensive Technical Guide to the Discovery and Synthesis of N-Acetylaspartylglutamic Acid (NAAG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylaspartylglutamic acid (NAAG) is the most abundant peptide neurotransmitter in the mammalian nervous system, present in concentrations ranging from the high micromolar to low millimolar levels.[1][2] Initially discovered in 1965, its significance as a key player in neurotransmission was not fully appreciated until decades later.[2][3] This guide provides an in-depth exploration of the discovery, synthesis, and biological functions of NAAG, tailored for the scientific community. It delves into the enzymatic and chemical synthesis of this dipeptide, its critical role in synaptic signaling, and the experimental methodologies employed in its study.

The Discovery of a Prevalent Neuropeptide

NAAG was first identified in the nervous system by Curatolo and colleagues in 1965.[2][3] However, for several years following its discovery, it was largely disregarded as a neurotransmitter.[3] At the time, the role of neuropeptides in neurotransmission was not yet widely accepted, and NAAG did not appear to directly affect membrane potential, leading to its initial classification as a metabolic intermediate.[3]

Subsequent research in the mid-1980s revisited the function of NAAG, leading to its establishment as a legitimate neurotransmitter.[2] It has since been shown to meet all the essential criteria for a neurotransmitter: it is concentrated in neurons and synaptic vesicles, released in a calcium-dependent manner upon neuronal firing, and is hydrolyzed in the synaptic space by specific enzymes.[2][3]

| Milestone | Year | Key Finding | Citation |

| Initial Discovery | 1965 | NAAG is identified as a nervous system-specific peptide. | [3] |

| Re-evaluation | Mid-1980s | Research re-examines NAAG's role, proposing it as a neurotransmitter. | [2] |

| Neurotransmitter Criteria Met | Late 20th Century | NAAG is confirmed to be concentrated in neurons, released via calcium-dependent mechanisms, and enzymatically degraded in the synapse. | [2][3] |

| Receptor Identification | - | NAAG is identified as a selective agonist for the metabotropic glutamate (B1630785) receptor type 3 (mGluR3). | [2][3][4] |

Synthesis of N-Acetylaspartylglutamic Acid

The synthesis of NAAG can be achieved through both biological and chemical pathways. The enzymatic synthesis within the nervous system is a unique process for a neuropeptide, while chemical synthesis is crucial for producing NAAG and its analogs for research purposes.

Biosynthesis of NAAG

Unlike most neuropeptides, which are products of post-translational processing, NAAG is synthesized enzymatically.[3] This process involves the condensation of N-acetylaspartic acid (NAA) and glutamic acid, a reaction catalyzed by NAAG synthetase activity.[3][5] The synthesis is not affected by protein synthesis inhibitors, confirming its enzymatic and ribosome-independent nature.[5][6]

Two enzymes with NAAG synthetase activity have been identified: NAAG synthetase I (NAAGS-I) and NAAG synthetase II (NAAGS-II).[7][8] These enzymes are part of the ATP-grasp protein family.[7][9] While neurons are the primary site of NAAG synthesis, glial cells such as astrocytes have also been shown to synthesize this dipeptide.[3][5] The availability of the precursor, NAA, may be a rate-limiting factor in NAAG synthesis under certain conditions.[5]

Below is a diagram illustrating the enzymatic synthesis of NAAG.

Chemical Synthesis of NAAG

The chemical synthesis of NAAG, particularly radiolabeled versions like [³H]NAAG, is vital for studying its metabolism and interaction with enzymes and receptors.[10] A reliable eight-step synthetic procedure for producing [³H₂]NAAG from commercially available pyroglutamate (B8496135) has been developed.[10] This method yields high molar activity and radiochemical purity, which is essential for sensitive assays, such as determining the inhibitory constants (IC₅₀) of novel compounds targeting glutamate carboxypeptidase II (GCPII).[10]

The general approach to chemical synthesis involves protecting group chemistry to selectively form the peptide bond between the carboxylic acid of N-acetylaspartic acid and the amino group of glutamic acid, followed by deprotection steps. The synthesis of radiolabeled NAAG requires the introduction of tritium (B154650) at a suitable step, often through catalytic hydrogenation with tritium gas.

| Parameter | Description | Reference |

| Starting Material | Commercially available pyroglutamate | [10] |

| Number of Steps | Eight | [10] |

| Product | [³H]NAAG | [10] |

| Molar Activity | 49.8 Ci/mmol | [10] |

| Radiochemical Purity | >99% | [10] |

| Application | Substrate for GCPII assays, IC₅₀ determination | [10] |

Biological Function and Signaling Pathway

NAAG functions primarily as an agonist at the metabotropic glutamate receptor type 3 (mGluR3), a group II mGluR.[2][3][4] These receptors are often located on presynaptic terminals and glial cells.[4][11]

Upon release into the synaptic cleft, NAAG activates presynaptic mGluR3 receptors, which leads to a reduction in the release of other neurotransmitters, most notably glutamate.[1][3] This provides a negative feedback mechanism to prevent excessive glutamate signaling and excitotoxicity.[1] The activation of mGluR3 by NAAG is coupled to G proteins, leading to a decrease in the intracellular concentration of second messengers like cAMP and cGMP.[3][4]

The action of NAAG in the synapse is terminated by its hydrolysis into NAA and glutamate.[3] This catabolic process is mediated by enzymes known as NAAG peptidases, specifically glutamate carboxypeptidase II (GCPII) and glutamate carboxypeptidase III (GCPIII).[3][12] GCPII is predominantly expressed on the extracellular surface of glial cells, particularly astrocytes.[1][12]

The following diagram illustrates the signaling pathway of NAAG at a glutamatergic synapse.

Experimental Protocols

The study of NAAG's discovery and synthesis has relied on a variety of experimental techniques. Below are outlines of key protocols.

Protocol for Studying NAAG Biosynthesis via Metabolic Labeling

This protocol is a generalized procedure for tracing the incorporation of radiolabeled precursors into NAAG in neuronal or glial cell cultures.

-

Cell Culture : Culture primary neurons or astrocytes, or a suitable cell line (e.g., SH-SY5Y), under appropriate conditions.[5][13]

-

Precursor Incubation : Introduce a radiolabeled precursor, such as [³H]-glutamate or [³H]-NAA, into the culture medium.[5]

-

Incubation Period : Allow the cells to incubate with the radiolabeled precursor for a defined period to permit metabolic incorporation.

-

Cell Lysis and Extraction : Harvest the cells, lyse them, and extract the small molecules, including amino acids and dipeptides.

-

Chromatographic Separation : Separate the components of the cell extract using high-performance liquid chromatography (HPLC).[6]

-

Detection and Quantification : Use a radioactivity detector to identify and quantify the amount of radiolabel incorporated into the NAAG fraction.

-

Confirmation : The identity of the radiolabeled product as NAAG can be confirmed by co-elution with a known NAAG standard and by mass spectrometry.[6][10]

A workflow for this experimental protocol is depicted below.

Protocol for GCPII Activity Assay

This assay is used to measure the activity of the NAAG-degrading enzyme, GCPII, and to screen for potential inhibitors.

-

Prepare Reaction Mixture : In a microcentrifuge tube, combine a buffer solution, a source of GCPII (e.g., tissue homogenate or purified enzyme), and the compound to be tested (for inhibition studies).

-

Initiate Reaction : Add a known concentration of [³H]NAAG to start the reaction.[10]

-

Incubate : Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop Reaction : Terminate the reaction, for example, by adding a strong acid.

-

Separate Substrate and Product : Separate the unreacted [³H]NAAG from the product, [³H]glutamate, using a method like ion-exchange chromatography.

-

Quantify Product : Measure the amount of [³H]glutamate produced using liquid scintillation counting.

-

Calculate Activity : Determine the enzyme activity based on the rate of product formation. For inhibition studies, calculate the IC₅₀ value of the test compound.

Conclusion

N-acetylaspartylglutamic acid has evolved from a little-regarded molecule to a recognized major player in the neurochemistry of the mammalian brain. Its unique enzymatic synthesis, its role as a selective agonist at mGluR3 receptors, and its intricate relationship with glutamate signaling underscore its importance in maintaining neuronal homeostasis. The development of sophisticated chemical synthesis routes and detailed experimental protocols continues to facilitate a deeper understanding of NAAG's physiological and pathological roles, paving the way for novel therapeutic strategies targeting the NAAG-GCPII-mGluR3 system for a variety of neurological and psychiatric disorders.[14][15]

References

- 1. mdpi.com [mdpi.com]

- 2. N-Acetylaspartylglutamate: the most abundant peptide neurotransmitter in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]

- 4. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of NAAG by an enzyme-mediated process in rat central nervous system neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Characterization of N-Acetylaspartylglutamate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Acetylaspartylglutamate Synthetase II Synthesizes N-Acetylaspartylglutamylglutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of N-acetyl-l-aspartyl-l-glutamic acid; [3 H]NAAG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. n-acetylaspartate.com [n-acetylaspartate.com]

- 14. N-acetylaspartylglutamate (NAAG) and glutamate carboxypeptidase II: An abundant peptide neurotransmitter-enzyme system with multiple clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Ocular Pharmacokinetics of Spaglumic Acid: A Technical Overview and Methodological Framework

A comprehensive review of the scientific literature reveals a notable absence of published, quantitative pharmacokinetic data for spaglumic acid in human or animal ocular tissues following topical administration. While spaglumic acid, as N-acetyl-aspartyl-glutamate (NAAG), is an endogenous neuropeptide found within the retina, its absorption, distribution, metabolism, and excretion (ADME) profile as an exogenous ophthalmic drug has not been publicly detailed. This guide, therefore, provides a summary of the known distribution of endogenous NAAG in ocular structures and outlines the general principles and experimental methodologies that would be applied to characterize the pharmacokinetics of spaglumic acid eye drops.

Endogenous N-acetyl-aspartyl-glutamate (NAAG) in Ocular Tissue

While pharmacokinetic data for the administered drug is unavailable, the active component of spaglumic acid, NAAG, is naturally present in the retina. Studies have identified its localization and function, suggesting a role in neurotransmission within the visual system.

Table 1: Localization and Evidence of Endogenous NAAG in Ocular Tissues

| Ocular Structure/Cell Type | Species Studied | Method of Detection | Key Findings |

| Retinal Ganglion Cells | Chick, Cat, Rat | Immunohistochemistry, HPLC, Radioimmunoassay | NAAG is present in the cell bodies and their axons projecting to the brain.[1][2] |

| Amacrine Cells | Chick, Cat | Immunohistochemistry | NAAG-like immunoreactivity detected.[1] |

| Inner Nuclear Layer | Chick | Immunohistochemistry | Substantial immunoreactivity observed.[1] |

| Inner Plexiform Layer | Chick | Immunohistochemistry | Presence in multiple bands, suggesting synaptic localization.[1][3] |

| Photoreceptor Cells | Frog | Immunohistochemistry | NAAG was found in vesicles within ribbon synapses, suggesting release from these cells.[4] |

| Optic Tectum & Optic Fibre Layer | Chick | Immunohistochemistry | NAAG immunoreactivity was observed.[1] |

General Principles of Ocular Pharmacokinetics for Topical Administration

The pharmacokinetics of a topically applied ophthalmic solution like spaglumic acid are governed by the unique anatomy and physiology of the eye. The journey from instillation to elimination is complex, with multiple barriers and clearance mechanisms.

Upon instillation, a significant portion of the drug is lost due to blinking, tear turnover, and nasolacrimal drainage into the systemic circulation. The drug that remains on the ocular surface must then penetrate the cornea to reach the anterior chamber. The cornea itself is a trilaminar barrier (epithelium, stroma, endothelium) with both lipophilic and hydrophilic properties, which influences drug passage.

From the aqueous humor in the anterior chamber, the drug can distribute to surrounding tissues like the iris and ciliary body. Elimination from the anterior chamber occurs primarily through two routes: the trabecular meshwork and uveoscleral outflow, both of which drain into the systemic circulation. Penetration to the posterior segment of the eye (vitreous humor and retina) after topical administration is generally very low for most drugs.

Experimental Protocols for Ocular Pharmacokinetic Studies

To determine the ocular pharmacokinetics of spaglumic acid, a series of preclinical studies would be necessary. The following outlines the typical methodologies employed.

Animal Model Selection

Rabbits are commonly used for ocular pharmacokinetic studies due to their larger eye size, which facilitates tissue dissection and sample collection.[5] However, species differences in corneal transporters can make extrapolation to humans challenging.[5]

Drug Administration and Dosing

A single, fixed-volume drop of the spaglumic acid ophthalmic solution would be instilled into the cul-de-sac of the animal's eye. The concentration would be based on the intended clinical formulation.

Sample Collection

At predetermined time points post-instillation, animals would be euthanized, and ocular tissues and fluids would be collected. This typically includes:

-

Aqueous Humor: Collected by paracentesis using a fine-gauge needle.

-

Cornea: Excised and may be separated into epithelium and stroma.

-

Conjunctiva: Carefully dissected.

-

Iris/Ciliary Body: Excised as a single unit.

-

Vitreous Humor: Aspirated from the posterior segment.

-

Retina/Choroid: Isolated from the back of the eye.

-

Plasma: Blood samples would be collected to assess systemic absorption.

Bioanalytical Method for Quantification

A sensitive and specific analytical method is crucial for measuring the low concentrations of drug expected in ocular tissues. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the standard for such bioanalysis.[6][7][8]

Method Validation: The analytical method would be validated for:

-

Linearity: A calibration curve would be prepared in the corresponding blank tissue homogenate.[9]

-

Accuracy and Precision: Assessed at multiple concentration levels.[9]

-

Selectivity: Ensuring no interference from endogenous components.

-

Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably measured.[6][7]

-

Matrix Effect: Evaluating the influence of the biological matrix on analyte ionization.

References

- 1. researchgate.net [researchgate.net]

- 2. N-acetylaspartylglutamate identified in the rat retinal ganglion cells and their projections in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ultrastructural localization of N-acetylaspartylglutamate in synaptic vesicles of retinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reviewofophthalmology.com [reviewofophthalmology.com]

- 6. HPLC-MS/MS methods for the quantitative analysis of ophthalmic acid in rodent plasma and hepatic cell line culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DSpace [helda.helsinki.fi]

- 9. researchgate.net [researchgate.net]

N-Acetylaspartylglutamic Acid Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-acetylaspartylglutamic acid (NAAG) receptor binding studies. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to design, execute, and interpret experiments in this critical area of neuropharmacology. This document summarizes quantitative binding data, details experimental protocols, and visualizes key signaling pathways and workflows.

Introduction to NAAG and its Receptors

N-acetylaspartylglutamic acid (NAAG) is the most abundant peptide neurotransmitter in the mammalian central nervous system. It exerts its effects primarily through two main classes of receptors: the metabotropic glutamate (B1630785) receptor subtype 3 (mGluR3) and the N-methyl-D-aspartate (NMDA) receptor. By modulating these receptors, NAAG plays a crucial role in synaptic plasticity, neuroprotection, and various neurological and psychiatric disorders. Understanding the binding characteristics of NAAG and other ligands to these receptors is paramount for the development of novel therapeutics.

Quantitative Receptor Binding Data

The following tables summarize the binding affinities (Ki), potencies (IC50), and efficacies (EC50) of NAAG and other key ligands for mGluR3 and NMDA receptors. This data is essential for comparing the relative affinities and potencies of different compounds and for selecting appropriate tools for research.

Table 1: Ligand Binding Affinities at the mGluR3 Receptor

| Ligand | Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | EC50 (nM) | Reference |

| NAAG | mGluR3 | [3H]DCG-IV | - | - | <5000 | 65000 | [1] |

| LY354740 | mGluR2 | - | Human mGluR2 expressing cells | 99 | - | 5.1 | [2] |

| LY354740 | mGluR3 | - | Human mGluR3 expressing cells | 94 | - | 24.3 | [2] |

| DCG-IV | mGluR2 | - | - | - | - | 350 | [3] |

| DCG-IV | mGluR3 | - | - | - | - | 90 | [3] |

Table 2: Ligand Binding Affinities at the NMDA Receptor

| Ligand | Receptor Subunit | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | EC50 (nM) | Reference |

| NAAG | - | [3H]CGS-19755 | - | - | 8800 | - | [4] |

| NAAG | - | - | Olfactory bulb neurons | - | - | 666000 | [1] |

| Glutamate | NR1/NR2B | [3H]glutamate | Recombinant | ~400 | - | - | [5] |

| NMDA | - | - | Recombinant | ~5000 | - | - | [5] |

| CGP 39653 | NR1/NR2A | [3H]CGP 39653 | Recombinant | ~6 | - | - | [5] |

| MK-801 | - | - | Brain homogenates | 2.5 | - | - | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments in NAAG receptor binding studies.

Cell Culture and Membrane Preparation

Objective: To prepare cell membranes expressing the receptor of interest for use in radioligand binding assays.

Materials:

-

HEK293 cells stably transfected with the receptor of interest (e.g., mGluR3 or NMDA receptor subunits)

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors), ice-cold

-

Dounce homogenizer or sonicator

-

High-speed centrifuge

Protocol:

-

Culture HEK293 cells expressing the target receptor to confluency in T175 flasks.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Scrape the cells into ice-cold PBS and centrifuge at 1000 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer.

-

Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.

-

Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

Store the membrane preparations at -80°C until use.

Radioligand Binding Assay (Saturation Assay)

Objective: To determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand for a specific receptor.

Materials:

-

Prepared cell membranes expressing the receptor of interest

-

Radioligand (e.g., [3H]DCG-IV for mGluR3, [3H]CGP 39653 for NMDA receptor)

-

Unlabeled ("cold") ligand for determining non-specific binding

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates (e.g., GF/B)

-

Filtration apparatus

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Prepare a series of dilutions of the radioligand in the assay buffer.

-

In a 96-well plate, add a constant amount of cell membrane preparation to each well.

-

For total binding, add increasing concentrations of the radioligand to the wells.

-

For non-specific binding, add a high concentration of the unlabeled ligand along with the increasing concentrations of the radioligand to a separate set of wells.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through the filter plate using a filtration apparatus.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in each well using a liquid scintillation counter.

Data Analysis

Objective: To analyze the raw data from the radioligand binding assay to determine Bmax and Kd.

Method:

-

Calculate the specific binding at each radioligand concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).

-

Fit the data using a non-linear regression model for one-site binding (hyperbola). The equation is: Y = (Bmax * X) / (Kd + X).

-

From the curve fit, determine the Bmax (maximum specific binding, representing the total number of receptors) and the Kd (the radioligand concentration at which 50% of the receptors are occupied).

-

Alternatively, a Scatchard plot can be used to linearize the data, where Bound/Free is plotted against Bound. The slope of the line is -1/Kd, and the x-intercept is Bmax. However, non-linear regression is the preferred method for modern data analysis.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of NAAG receptors and a typical experimental workflow for receptor binding studies.

References

- 1. GCP II (NAALADase) Inhibition Suppresses Mossy Fiber-CA3 Synaptic Neurotransmission by a Presynaptic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. DCG-IV | TargetMol [targetmol.com]

- 4. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand affinities at recombinant N-methyl-D-aspartate receptors depend on subunit composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutamate’s Effects on the N-Methyl-D-Aspartate (NMDA) Receptor Ion Channel in Alzheimer’s Disease Brain: Challenges for PET Radiotracer Development for Imaging the NMDA Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spaglumic Acid: A Technical Guide to Cellular Uptake and Metabolism for the Research Professional

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

Spaglumic acid, also known as N-acetyl-L-aspartyl-L-glutamate (NAAG), is the most abundant peptide neurotransmitter in the mammalian central nervous system. It plays a crucial role in a variety of physiological processes, including neurotransmission, and has been implicated in the pathophysiology of several neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the cellular uptake and metabolism of spaglumic acid, with a focus on quantitative data, detailed experimental protocols, and the visualization of key pathways to support advanced research and drug development efforts.

Cellular Uptake of Spaglumic Acid

The cellular uptake of spaglumic acid is a critical process for regulating its extracellular concentration and subsequent signaling and metabolic effects. This process is mediated by specific transporter proteins on the plasma membrane of neuronal and glial cells.

Transporters Involved in Spaglumic Acid Uptake

Research indicates that the uptake of spaglumic acid is a sodium-dependent process, suggesting the involvement of solute carrier (SLC) family transporters. While the complete repertoire of transporters is still under investigation, studies have implicated high-affinity glutamate (B1630785) transporters, also known as excitatory amino acid transporters (EAATs), in this process. The primary glial transporters are GLAST (EAAT1) and GLT-1 (EAAT2), while neurons primarily express EAAC1 (EAAT3). Although these transporters have a higher affinity for glutamate, they can also transport structurally related molecules like spaglumic acid. A high-affinity transport system for NAAG with an estimated Michaelis constant (Km) of 1.8 µM has been identified in primary murine brain cultures, though the specific transporter has not been definitively identified.

Quantitative Data on Spaglumic Acid Cellular Uptake

The kinetics of spaglumic acid uptake have been characterized in primary cultures of brain cells. The following table summarizes the available quantitative data.

| Cell Type | Transporter System | Km (µM) | Vmax (nmol/mg protein/min) | Reference |

| Primary Murine Brain Cultures (Neurons and Glia) | High-affinity NAAG transport system | 1.8 (estimated) | Not Reported | |

| Guinea Pig Cerebellar Slices | Low-affinity uptake systems | Not Determined | Low |

Note: Comprehensive Vmax data for spaglumic acid uptake is limited in the current literature, representing an area for future research.

Experimental Protocol: Radiolabeled Spaglumic Acid Uptake Assay

This protocol describes a method for measuring the uptake of radiolabeled spaglumic acid (e.g., [3H]-NAAG) in primary astrocyte cultures.

1. Materials:

-

Primary astrocyte cultures (see protocol below)

-

[3H]-N-acetylaspartylglutamate ([3H]-NAAG)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

-

Unlabeled spaglumic acid

-

Sodium-free buffer (e.g., HBSS with choline (B1196258) chloride replacing NaCl)

-

Scintillation counter and vials

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Protein assay kit (e.g., BCA)

2. Cell Culture:

-

Prepare primary astrocyte cultures from neonatal mouse or rat cortices as previously described.

-

Plate cells in poly-L-lysine coated 24-well plates and grow to confluency.

3. Uptake Assay:

- Wash the confluent astrocyte monolayers twice with pre-warmed (37°C) HBSS.

- Pre-incubate the cells for 10-15 minutes at 37°C in HBSS.

- To initiate the uptake, replace the buffer with HBSS containing a known concentration of [3H]-NAAG (e.g., in the range of the estimated Km) and varying concentrations of unlabeled spaglumic acid for competition assays.

- For determining sodium dependency, use the sodium-free buffer during the uptake incubation.

- Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake, which should be determined in preliminary experiments.

- Terminate the uptake by rapidly aspirating the incubation medium and washing the cells three times with ice-cold HBSS.

- Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.

- Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

- In parallel wells, determine the total protein content using a standard protein assay.

4. Data Analysis:

-

Calculate the uptake rate as pmol of [3H]-NAAG per mg of protein per minute.

-

For kinetic analysis, perform the assay with a range of [3H]-NAAG concentrations and use non-linear regression to fit the data to the Michaelis-Menten equation to determine Km and Vmax values.

.

The Effect of Naaxia (Sodium Cromoglycate) on Histamine Release from Basophils: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the scientific literature concerning the effect of Naaxia (sodium cromoglycate) on histamine (B1213489) release from basophils. While this compound is a well-established mast cell stabilizer, its direct impact on basophil degranulation, particularly in response to IgE-mediated stimuli, is a subject of considerable scientific investigation. This document summarizes key quantitative data from pivotal studies, details the experimental protocols utilized in this research, and visualizes the relevant cellular signaling pathways. The evidence overwhelmingly indicates that sodium cromoglycate does not directly inhibit IgE-mediated histamine release from human basophils. However, potential indirect mechanisms of action have been proposed and are explored herein. This whitepaper aims to provide a comprehensive resource for researchers and professionals in the fields of allergy, immunology, and drug development.

Introduction

Basophils are key effector cells in the pathogenesis of allergic and inflammatory diseases, primarily through the release of potent mediators such as histamine upon activation. A primary pathway for basophil activation is the cross-linking of surface-bound Immunoglobulin E (IgE) by allergens, which triggers a complex signaling cascade culminating in degranulation. This compound, the brand name for sodium cromoglycate, is a therapeutic agent widely recognized for its mast cell-stabilizing properties, effectively preventing the release of histamine and other inflammatory mediators from these tissue-resident cells.[1] Given the functional similarities between mast cells and basophils, the effect of sodium cromoglycate on basophil histamine release has been a logical area of scientific inquiry. This document critically evaluates the existing evidence to clarify the role, if any, of this compound in modulating basophil function.

Quantitative Data Summary

The following tables summarize the quantitative findings from key in vitro studies investigating the effect of sodium cromoglycate on histamine release from basophils.

Table 1: Effect of In Vitro Sodium Cromoglycate on IgE-Mediated Histamine Release from Human Basophils

| Study | Basophil Source | Stimulus | Sodium Cromoglycate Concentration | % Inhibition of Histamine Release | Reference |

| Church, M.K. (1982) | Human Peripheral Blood | Anti-IgE | 0.01 - 100 µg/mL | No inhibition observed | [2] |

| Beauvais F., et al. (1989) | Human Peripheral Blood | Anti-IgE | Not specified | No direct effect on human basophil degranulation | [3] |

| Kivity, S., et al. (1991) | Human Peripheral Blood | Anti-IgE | Not specified | Did not affect histamine release | [4] |

Table 2: Indirect Effect of Sodium Cromoglycate on Basophil Degranulation

| Study | Cell Types | Stimulus for Eosinophils | Sodium Cromoglycate Concentration | Effect on Eosinophils | Consequent Effect on Basophils | Reference |

| Beauvais F., et al. (1989) | Human Eosinophils and Basophils | Anti-IgG4 | 2.5 - 25 µmol/L | Inhibition of eosinophil cationic protein release | Inhibition of anti-IgG4-induced basophil degranulation | [3] |

Experimental Protocols

This section details the generalized methodologies employed in the cited studies for investigating the effect of this compound on basophil histamine release.

Isolation of Human Basophils

A common method for isolating basophils from peripheral blood for in vitro studies involves the following steps:

-

Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., EDTA).

-

Red Blood Cell Sedimentation: To enrich for leukocytes, red blood cells are sedimented using an agent like HetaSep™. The upper leukocyte-rich plasma layer is collected.

-

Density Gradient Centrifugation: The leukocyte suspension is layered onto a density gradient medium (e.g., Percoll) and centrifuged. Basophils are collected from the appropriate interface.

-

Negative Selection (for high purity): To achieve higher purity, unwanted cells are labeled with magnetic particles conjugated to antibodies against markers not present on basophils (e.g., CD2, CD3, CD14, etc.). The cell suspension is then passed through a magnetic column, allowing the unlabeled basophils to be collected.

-

Cell Viability and Purity Assessment: The viability of the isolated basophils is assessed using a method such as trypan blue exclusion. Purity is determined by flow cytometry, staining for basophil-specific markers like CD203c and CCR3.

In Vitro Basophil Histamine Release Assay

The following protocol is a standard procedure for measuring histamine release from isolated basophils:

-

Cell Preparation: Isolated basophils are washed and resuspended in a buffered salt solution (e.g., HEPES buffer) containing calcium.

-

Pre-incubation with Sodium Cromoglycate: The basophil suspension is divided into aliquots. Different concentrations of sodium cromoglycate (or a vehicle control) are added to the respective aliquots and incubated for a specified period (e.g., 15-30 minutes) at 37°C.

-

Stimulation of Histamine Release: Histamine release is initiated by adding a stimulus, most commonly anti-IgE antibodies, which cross-link the FcεRI receptors on the basophil surface. Other stimuli, such as specific allergens or chemical agents like fMLP, can also be used. A negative control (buffer only) and a positive control for total histamine content (e.g., cell lysis with perchloric acid or freeze-thawing) are included.

-

Incubation: The cell suspensions are incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for degranulation.

-

Termination of Reaction: The reaction is stopped by placing the tubes on ice and centrifuging to pellet the cells.

-

Histamine Measurement: The supernatant, containing the released histamine, is collected. The amount of histamine is quantified using a sensitive method such as:

-

Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay that is highly specific for histamine.

-

Fluorometric Assay: A method based on the condensation of histamine with o-phthalaldehyde (B127526) to form a fluorescent product.

-

-

Data Analysis: The percentage of histamine release is calculated as: (Histamine in sample - Spontaneous release) / (Total histamine - Spontaneous release) x 100

Signaling Pathways and Visualization

IgE-Mediated Basophil Activation Pathway

The primary pathway for allergen-induced histamine release from basophils is initiated by the cross-linking of the high-affinity IgE receptor, FcεRI. This event triggers a cascade of intracellular signaling events, as depicted in the following diagram.

Proposed Mechanism of Sodium Cromoglycate in Mast Cells (for context)

While not directly applicable to basophils based on current evidence, the established mechanism of action of sodium cromoglycate in mast cells involves the inhibition of calcium influx, a critical step for degranulation. This is thought to occur through interaction with a specific membrane protein, often referred to as the cromolyn-binding protein.

Experimental Workflow for In Vitro Studies

The logical flow of a typical in vitro experiment to assess the effect of this compound on basophil histamine release is outlined below.

Discussion and Conclusion

The collective evidence from multiple independent studies consistently demonstrates that sodium cromoglycate (this compound) does not exert a direct inhibitory effect on IgE-mediated histamine release from human basophils in vitro.[2][4] This stands in stark contrast to its well-documented role as a mast cell stabilizer. The differential sensitivity of mast cells and basophils to sodium cromoglycate is a critical consideration in the research and development of anti-allergic therapies.

An intriguing area of ongoing research is the potential for indirect effects of sodium cromoglycate on basophil function. The study by Beauvais et al. (1989) suggests that sodium cromoglycate can inhibit the release of eosinophil cationic proteins, which are known to induce basophil degranulation.[3] This raises the possibility that in a more complex in vivo environment, where multiple cell types interact, this compound may modulate basophil activity through its effects on other immune cells.

Furthermore, research on a rat basophilic leukemia cell line (RBL-2H3) has identified a cromolyn-binding protein that appears to be involved in regulating calcium influx.[5][6] However, the expression and functional relevance of a homologous protein in primary human basophils have not been definitively established, and the lack of a direct inhibitory effect in human basophils suggests that this mechanism may not be conserved or may be regulated differently.

References

- 1. The role of mast cells and basophils in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of basophils in asthma. I. Sodium cromoglycate on histamine release and content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of sodium cromoglycate and nedocromil sodium on anti-IgE-induced and anti-IgG4-induced basophil degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of nedocromil sodium and cromoline sodium on atopic basophil function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A binding site on mast cells and basophils for the anti-allergic drug cromolyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation of a basophilic membrane protein binding the anti-allergic drug cromolyn - PMC [pmc.ncbi.nlm.nih.gov]

Molecular targets of N-acetylaspartylglutamic acid

An In-depth Technical Guide on the Molecular Targets of N-acetylaspartylglutamic Acid (NAAG)

Introduction

N-acetylaspartylglutamic acid (NAAG) is the most abundant peptide neurotransmitter in the mammalian nervous system and the third most prevalent neurotransmitter overall.[1][2] It is a dipeptide composed of N-acetylaspartic acid (NAA) and glutamic acid.[2][3] NAAG fulfills the essential criteria for a neurotransmitter: it is concentrated in neurons, stored in synaptic vesicles, released in a calcium-dependent manner upon neuronal depolarization, and subsequently inactivated in the synaptic cleft by enzymatic hydrolysis.[2][4][5] This guide provides a detailed overview of the primary molecular targets of NAAG, presenting quantitative data, experimental methodologies, and key signaling pathways for an audience of researchers, scientists, and drug development professionals.

Metabotropic Glutamate (B1630785) Receptor 3 (mGluR3)

The primary and most well-characterized target of NAAG is the metabotropic glutamate receptor 3 (mGluR3), a Group II mGluR.[2][6] NAAG acts as a selective agonist at this receptor, which is predominantly located on presynaptic terminals and glial cells.[1][6]

Functional Role

Activation of the presynaptic mGluR3 by NAAG is a key mechanism for modulating synaptic transmission.[6][7] This receptor is coupled to inhibitory G-proteins (Gi/Go), and its activation leads to the downregulation of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) levels.[1][2][6] This signaling cascade ultimately inhibits voltage-gated calcium channels, leading to a reduction in the release of primary neurotransmitters, most notably glutamate.[6][7][8] By inhibiting excessive glutamate release, NAAG plays a crucial neuroprotective role, mitigating excitotoxicity implicated in various neurological disorders.[8][9][10] On glial cells, NAAG-mediated mGluR3 activation can stimulate the release of trophic factors like transforming growth factor-β (TGF-β).[6][8]

Quantitative Data: Binding Affinity and Potency

The affinity and potency of NAAG at mGluR3 have been determined through various assays, with values varying based on the experimental conditions and cell systems used.

| Parameter | Value (µM) | Assay Condition | Reference |

| EC50 | 11–100 | Varies by assay condition | [7] |

| IC50 | < 5 | Displacement of LY354740 | [7] |

| EC50 (Glutamate) | 1 | HEK cells with GIRK1/2 | [11] |

Note: Some studies have debated the agonist activity of NAAG at mGluR3, suggesting that observed effects could be due to glutamate contamination in commercial NAAG preparations.[6][11] However, numerous studies using purified NAAG have confirmed its direct agonist activity at mGluR3.[6][12]

Signaling Pathway Diagram

Caption: Presynaptic mGluR3 signaling cascade initiated by NAAG.

Experimental Protocols

1.4.1. Radioligand Binding Assay (Displacement Assay)

This method is used to determine the binding affinity (IC50) of NAAG for mGluR3.

-

Preparation: Cell membranes are prepared from HEK293 cells stably expressing the rat mGluR3 receptor.[13]

-

Incubation: A constant concentration of a radiolabeled mGluR3-specific ligand (e.g., [3H]glutamate or a specific agonist like LY354740) is incubated with the cell membranes.[7][13]

-

Competition: Increasing concentrations of unlabeled NAAG are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Detection: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Analysis: The concentration of NAAG that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

1.4.2. Functional Assay (cAMP Measurement)

This assay measures the functional consequence of mGluR3 activation (EC50).

-

Cell Culture: Cells expressing mGluR3 (e.g., transfected HEK or primary neuronal cultures) are plated.

-

Stimulation: Cells are pre-treated with an adenylyl cyclase stimulator (e.g., forskolin) to elevate basal cAMP levels.

-

Treatment: Increasing concentrations of NAAG are added to the cells and incubated for a specific period.

-

Lysis: The cells are lysed to release intracellular contents.

-

Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a fluorescence-based assay.

-

Analysis: The concentration of NAAG that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined.

N-Methyl-D-Aspartate (NMDA) Receptors

NAAG's interaction with ionotropic NMDA receptors is complex and subject to debate.[7] It has been reported to act as both a low-potency agonist and an antagonist, with its effects potentially dependent on the NMDA receptor subunit composition and local tissue pH.[7][14]

Functional Role

Some studies report that NAAG can act as a weak agonist at NMDA receptors, though at much higher concentrations than glutamate.[15][16] Other research suggests a more nuanced role, where NAAG may selectively inhibit extrasynaptic GluN2B-containing NMDA receptors while activating synaptic GluN2A-containing receptors, particularly under conditions of tissue acidification.[7] This dual action could serve to enhance the signal-to-noise ratio of synaptic transmission.[7] However, the physiological relevance of NAAG's direct action on NMDA receptors is contested, with some researchers proposing that any observed effects are due to the glutamate produced from NAAG's hydrolysis by GCPII.[7]

Quantitative Data: Agonist and Antagonist Potency

| Parameter | Value (µM) | Assay Condition | Reference |

| EC50 (Agonist) | 666 | NMDA Receptor Activation | [7] |

| IC50 (Antagonist) | 8.8 | Displacement of CGS-19755 | [7] |

Experimental Protocols

2.3.1. Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure ion currents through NMDA receptors in response to NAAG application.

-

Cell Preparation: Cultured neurons (e.g., mouse spinal cord or hippocampal neurons) or oocytes expressing specific NMDA receptor subunits are used.[15]

-

Recording: A glass micropipette forms a high-resistance seal with the cell membrane (giga-seal), and the membrane patch is ruptured to allow electrical access to the cell's interior (whole-cell configuration). The membrane potential is clamped at a set value (e.g., -60 mV).

-

Perfusion: The cell is perfused with a solution containing a specific NMDA receptor co-agonist (like glycine) and lacking Mg2+ to prevent channel block at negative potentials.

-

Agonist Application: A solution containing a known concentration of NAAG is rapidly applied to the cell.

-

Current Measurement: The inward current flowing through the activated NMDA receptor channels is recorded.

-

Analysis: A concentration-response curve is generated by applying various concentrations of NAAG to determine the EC50. To test for antagonism, currents are evoked by a standard NMDA agonist in the presence and absence of NAAG.

Glutamate Carboxypeptidase II (GCPII)

NAAG is not a modulator of GCPII but its primary endogenous substrate.[17][18] GCPII (also known as N-acetylated-alpha-linked acidic dipeptidase or NAALADase) is a membrane-bound glial enzyme that hydrolyzes NAAG into NAA and glutamate, thereby terminating its synaptic action.[1][2][6] Because of this relationship, inhibiting GCPII is a major therapeutic strategy to elevate synaptic NAAG levels and enhance its neuroprotective effects.[6][9]

Quantitative Data: Enzyme Kinetics and Inhibition

| Parameter | Value | Substrate/Inhibitor | Assay Condition | Reference |

| Km | 130 nM | NAAG | Microplate Assay | [17][18] |

| kcat | 4 s-1 | NAAG | Microplate Assay | [17][18] |

| kcat/Km | 3 x 107 M-1s-1 | NAAG | Microplate Assay | [17][18] |

| Ki | 0.2 nM | 2-PMPA | Competitive Inhibition | [17][18] |

Diagrams: Logical Relationship and Experimental Workflow

Caption: Relationship between NAAG, GCPII, and its inhibitors.

Caption: Workflow for a radioenzymatic GCPII inhibition assay.

Experimental Protocols

3.3.1. Radioenzymatic Assay for GCPII Activity

This is a classic and highly sensitive method for measuring GCPII activity and inhibition.

-

Enzyme Source: Prepare tissue homogenates (e.g., from rat brain or human skin biopsies) or use recombinant GCPII enzyme.[19][20]

-

Reaction Setup: In a microcentrifuge tube or microplate well, combine the enzyme source with an assay buffer (e.g., Tris-HCl at pH 7.4).

-

Inhibitor Addition: For inhibition studies, add various concentrations of the test compound (e.g., 2-PMPA) or a vehicle control.

-

Reaction Initiation: Start the enzymatic reaction by adding a known concentration of radiolabeled [3H]NAAG as the substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a set time (e.g., 15-60 minutes), ensuring the reaction proceeds within the linear range.

-

Termination: Stop the reaction, typically by adding a strong acid.

-

Separation of Product: The product, [3H]glutamate, is separated from the unreacted substrate, [3H]NAAG, using anion-exchange chromatography (e.g., a small Dowex column). NAAG binds more tightly to the column than glutamate.

-

Quantification: The amount of [3H]glutamate in the eluate is quantified using a liquid scintillation counter.

-

Analysis: Enzyme activity is calculated based on the amount of product formed per unit time per amount of protein. For inhibition studies, the IC50 or Ki value is determined by plotting the percent inhibition against the inhibitor concentration.

References

- 1. A Role for N-Acetylaspartylglutamate (NAAG) and mGluR3 in Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]

- 3. N-Acetylaspartylglutamic acid | C11H16N2O8 | CID 188803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Molecular Identification of N-Acetylaspartylglutamate Synthase and β-Citrylglutamate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for N-Acetylaspartylglutamic acid (HMDB0001067) [hmdb.ca]

- 6. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in Understanding the Peptide Neurotransmitter NAAG and Appearance of a New Member of the NAAG Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endogenous N-acetylaspartylglutamate (NAAG) inhibits synaptic plasticity/transmission in the amygdala in a mouse inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The regulatory role of NAAG-mGluR3 signaling on cortical synaptic plasticity after hypoxic ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. physoc.org [physoc.org]

- 12. The regulatory role of NAAG-mGluR3 signaling on cortical synaptic plasticity after hypoxic ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ligand binding profile of the rat metabotropic glutamate receptor mGluR3 expressed in a transfected cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of N-acetyl-aspartyl-glutamate and N-acetyl-aspartate on white matter oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jneurosci.org [jneurosci.org]

- 16. scispace.com [scispace.com]

- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 18. Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mouse glutamate carboxypeptidase II (GCPII) has a similar enzyme activity and inhibition profile but a different tissue distribution to human GCPII - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Glutamate carboxypeptidase activity in human skin biopsies as a pharmacodynamic marker for clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-acetylaspartylglutamic acid in In Vitro Allergy Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylaspartylglutamic acid (NAAG), an endogenous dipeptide, is recognized for its role as a neurotransmitter in the mammalian nervous system.[1][2][3] Beyond its neurological functions, NAAG, also known by its International Nonproprietary Name (INN) spaglumic acid, is utilized in ophthalmic and nasal preparations for its anti-allergic properties.[4] In vitro studies have indicated that NAAG may exert these effects by inhibiting the release of key inflammatory mediators. Specifically, it has been demonstrated to inhibit mast cell degranulation and the release of leukotrienes, potent mediators of allergic inflammation.[4] The primary receptor for NAAG is the metabotropic glutamate (B1630785) receptor type 3 (mGluR3), which, in the nervous system, is coupled to the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.[5][6] This mechanism presents a plausible pathway for its anti-inflammatory actions in immune cells.

These application notes provide a detailed overview of in vitro models to study the anti-allergic effects of NAAG, with a focus on macrophage, mast cell, and eosinophil functional assays. The provided protocols are designed to enable researchers to investigate the cellular and molecular mechanisms of NAAG in the context of allergic responses.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effect of N-acetylaspartylglutamic acid (NAAGA) on leukotriene synthesis in a macrophage cell line.

| Cell Line | Stimulus | Mediator Measured | NAAGA Concentration Range | Observed Inhibition | Reference |

| P388D1 (macrophage) | Calcium Ionophore A23187 | Leukotrienes (LTC4, LTD4, LTE4) | 10⁻⁹ M to 10⁻² M | 15% to 80% | [4] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of NAAG in Immune Cells

The following diagram illustrates the proposed signaling pathway for NAAG's anti-allergic effects in immune cells, extrapolated from its known mechanism of action in the nervous system via the mGluR3 receptor. The presence and downstream signaling of mGluR3 in immune cells is an area of ongoing research.

Caption: Proposed signaling pathway of NAAG in immune cells.

Experimental Workflow for Assessing NAAG's Anti-Allergic Effects

This diagram outlines the general workflow for evaluating the efficacy of NAAG in in vitro allergy models.

Caption: General experimental workflow for in vitro allergy models.

Experimental Protocols

Protocol 1: Inhibition of Leukotriene Synthesis in Macrophages

This protocol is based on the study by Jambou and Lapalus (1990) using the P388D1 macrophage cell line.[4]

Objective: To determine the dose-dependent inhibitory effect of NAAG on calcium ionophore-induced leukotriene synthesis in macrophages.

Materials:

-

P388D1 macrophage cell line

-

Cell culture medium (e.g., RPMI-1640) with supplements (FBS, antibiotics)

-

N-acetylaspartylglutamic acid (NAAG)

-

Calcium Ionophore A23187

-

Phosphate Buffered Saline (PBS)

-

Leukotriene C4/D4/E4 enzyme immunoassay (EIA) kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture P388D1 cells in complete medium at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere.

-

NAAG Treatment: Prepare serial dilutions of NAAG in cell culture medium (e.g., from 10⁻⁹ M to 10⁻² M). Remove the old medium from the cells and add the NAAG solutions. Incubate for a predetermined time (e.g., 30 minutes).

-

Cell Stimulation: Add Calcium Ionophore A23187 to each well to a final concentration known to induce leukotriene release (e.g., 5 µM). Include appropriate controls: a vehicle control (no NAAG) and a negative control (no stimulus).

-

Incubation: Incubate the plate at 37°C for a specified duration (e.g., 15-30 minutes).

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Leukotriene Quantification: Measure the concentration of LTC₄/D₄/E₄ in the supernatant using an EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of leukotriene release for each NAAG concentration compared to the vehicle control.

Protocol 2: Mast Cell Degranulation Assay (Proposed)